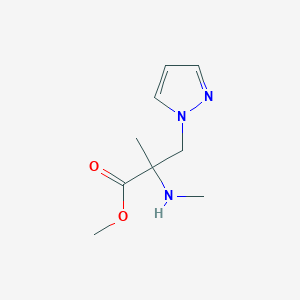

Methyl 2-methyl-2-(methylamino)-3-(1h-pyrazol-1-yl)propanoate

Description

Methyl 2-methyl-2-(methylamino)-3-(1H-pyrazol-1-yl)propanoate is a synthetic organic compound featuring a pyrazole ring, a methylamino group, and a methyl ester moiety. The compound is listed under reference code 10-F741174 by CymitQuimica but has been discontinued across all commercial quantities (1g, 250mg, 500mg) . It is explicitly intended for laboratory use, emphasizing its role in exploratory synthesis rather than industrial applications .

The related acid derivative, 2-Methyl-2-(methylamino)-3-(1H-pyrazol-1-yl)propanoic acid (CAS: 1251216-92-8), shares the same core structure but replaces the ester group with a carboxylic acid.

Properties

Molecular Formula |

C9H15N3O2 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

methyl 2-methyl-2-(methylamino)-3-pyrazol-1-ylpropanoate |

InChI |

InChI=1S/C9H15N3O2/c1-9(10-2,8(13)14-3)7-12-6-4-5-11-12/h4-6,10H,7H2,1-3H3 |

InChI Key |

QKGGLYYYGYJZDE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1C=CC=N1)(C(=O)OC)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-2-(methylamino)-3-(1h-pyrazol-1-yl)propanoate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

Introduction of the Methylamino Group: The methylamino group can be introduced via reductive amination, where a ketone or aldehyde is reacted with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxides.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohols.

Substitution: Introduction of various substituents on the pyrazole ring.

Scientific Research Applications

Methyl 2-methyl-2-(methylamino)-3-(1h-pyrazol-1-yl)propanoate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Biological Studies: It is used in studies investigating enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-2-(methylamino)-3-(1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets such as enzymes or receptors. The pyrazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the methylamino group can form hydrogen bonds with target proteins, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Methyl 2-methyl-2-(methylamino)-3-(1H-pyrazol-1-yl)propanoate and Analogues

Key Observations:

- Ester vs.

- Pyrazole Modifications: Unlike compounds 11a and 11b, which integrate pyrazole into a pyran ring system, the target compound retains a simpler propanoate backbone. This reduces steric hindrance, possibly enhancing synthetic accessibility .

- Electronic Effects: The absence of electron-withdrawing groups (e.g., cyano in 11a/11b) in the target compound may reduce reactivity in nucleophilic substitutions but improve stability under acidic conditions .

Key Observations:

- Complexity : Compounds 11a/11b require cyclocondensation under reflux, whereas the target compound’s synthesis likely involves simpler esterification or coupling reactions, as inferred from its structural simplicity .

- Hydrolysis Sensitivity : The methyl ester group in the target compound is prone to hydrolysis, forming the carboxylic acid derivative, which may limit its utility in aqueous environments .

Commercial and Research Relevance

- Discontinuation Status : Both the methyl ester and its acid derivative are discontinued, indicating challenges in scalability, regulatory compliance, or niche applicability .

- Pyrazole Derivatives : Compounds like 11a/11b are prioritized in research due to their fused heterocyclic systems, which are associated with diverse bioactivities (e.g., antimicrobial, anticancer) . In contrast, the target compound’s simpler structure may limit its pharmacological appeal but retain value in probing structure-activity relationships.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.